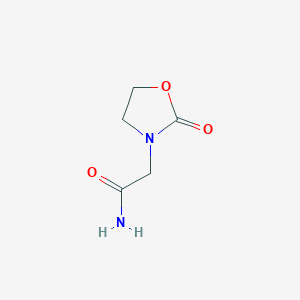

3-Carbamoylmethyloxazolidin-2-one

Description

Properties

CAS No. |

172514-86-2 |

|---|---|

Molecular Formula |

C5H8N2O3 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

InChI |

InChI=1S/C5H8N2O3/c6-4(8)3-7-1-2-10-5(7)9/h1-3H2,(H2,6,8) |

InChI Key |

BHTISVSGMUBLTE-UHFFFAOYSA-N |

SMILES |

C1COC(=O)N1CC(=O)N |

Canonical SMILES |

C1COC(=O)N1CC(=O)N |

Other CAS No. |

172514-86-2 |

Synonyms |

3-Carbamoylmethyloxazolidin-2-one |

Origin of Product |

United States |

Foundational & Exploratory

3-Carbamoylmethyloxazolidin-2-one: A Strategic Scaffold for Nitrogen-Functionalized Oxazolidinone Libraries

Topic: 3-Carbamoylmethyloxazolidin-2-one (CAS 172514-86-2) Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists, and Quality Control Analysts.

Executive Summary & Strategic Utility

3-Carbamoylmethyloxazolidin-2-one (CAS 172514-86-2), also known as 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide, represents a specialized "minimalist" scaffold within the oxazolidinone pharmacophore class. Unlike the blockbuster antibiotic Linezolid, which relies on a C5-substituted core with an N3-aryl group, this molecule features a distinct N3-carbamoylmethyl substitution on the unsubstituted oxazolidinone ring.

For the drug development professional, this molecule serves three critical functions:

-

Fragment-Based Drug Discovery (FBDD): It acts as a low-molecular-weight (MW 144.13), highly polar fragment for probing solvent-accessible pockets in ribosomal subunits or monoamine oxidase (MAO) enzymes.

-

Impurity Reference Standard: It is a vital reference marker for detecting N-alkylation byproducts during the synthesis of complex oxazolidinone APIs where chloroacetamide reagents are employed.

-

Synthetic Building Block: It provides a pre-installed amide "handle" for further derivatization via dehydration (to nitriles) or Hoffman rearrangement, granting access to novel N-substituted amines.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| CAS Number | 172514-86-2 |

| IUPAC Name | 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

| Molecular Formula | |

| Molecular Weight | 144.13 g/mol |

| SMILES | C1COC(=O)N1CC(=O)N |

| Solubility | High in DMSO, Methanol, Water (due to amide H-bonding); Low in Hexanes. |

| pKa (Predicted) | ~15 (Amide NH), ~-1 (Oxazolidinone Carbonyl O) |

Synthetic Methodology: The "Self-Validating" Protocol

Reaction Logic

The pKa of the oxazolidin-2-one nitrogen is approximately 12.1. To achieve selective N-alkylation without ring opening (hydrolysis), we utilize a mild base that is strong enough to deprotonate the nitrogen but non-nucleophilic enough to avoid attacking the carbonyl center.

Reagents:

-

Substrate: 2-Oxazolidinone (1.0 equiv)

-

Alkylating Agent: 2-Chloroacetamide (1.1 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) or Sodium Hydride (NaH) for faster kinetics. -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol

-

Activation: Charge a flame-dried round-bottom flask with 2-oxazolidinone (10 mmol) and anhydrous MeCN (50 mL). Add

(20 mmol) and stir at 60°C for 30 minutes. Note: This pre-stirring ensures deprotonation equilibrium. -

Alkylation: Add 2-Chloroacetamide (11 mmol) portion-wise. A catalytic amount of Sodium Iodide (NaI, 0.1 equiv) can be added to generate the more reactive Iodoacetamide in situ (Finkelstein condition).

-

Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material (2-oxazolidinone) is less polar than the product.

-

Workup: Filter off the inorganic salts while hot. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically a white solid. Recrystallize from Ethanol/Ethyl Acetate to remove traces of unreacted chloroacetamide.

Critical Control Points (Troubleshooting)

-

Issue: Ring Opening (Hydrolysis).

-

Cause: Presence of water or excessive hydroxide ions.

-

Fix: Use anhydrous solvents and avoid NaOH/KOH; stick to Carbonate bases or NaH.

-

-

Issue: O-Alkylation.

-

Cause: Kinetic control favoring the oxygen center (rare for oxazolidinones but possible).

-

Fix: Thermodynamic control (heating) favors the stable N-alkylated product (urea-type resonance).

-

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the synthetic pathway and the competitive degradation routes that must be controlled.

Caption: Synthetic workflow for CAS 172514-86-2 via N-alkylation, highlighting the critical SN2 pathway vs. hydrolysis risk.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | Amide | |

| N-methylene protons ( | ||

| Oxazolidinone ring protons (C5 and C4). | ||

| LC-MS (ESI+) | m/z 145.1 | Confirming parent mass of 144.13. |

| IR Spectroscopy | 1735 | Cyclic carbamate (Oxazolidinone C=O). |

| 1680 | Primary Amide C=O (Amide I band). |

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening against bacterial rRNA or protein targets.

-

Vector Growth: The primary amide group allows for "growing" the molecule. It can be dehydrated to a nitrile (using TFAA/Pyridine), which can then be converted to tetrazoles or reduced to primary amines, allowing access to diverse chemical space while maintaining the oxazolidinone core.

Impurity Profiling in Linezolid Manufacture

While Linezolid utilizes an N-aryl bond, many next-generation oxazolidinone syntheses use convergent routes involving N-alkylation.

-

Risk: If chloroacetamide is present as a contaminant in alkylating reagents, CAS 172514-86-2 can form as a Process Related Impurity (PRI).

-

Detection: Regulatory bodies (FDA/EMA) require identification of impurities >0.1%. This compound serves as a confirmed reference standard to rule out or quantify such side-reactions.

References

-

PubChem. (2025).[1] 3-Carbamoylmethyloxazolidin-2-one (Compound Summary). National Library of Medicine. [Link]

-

Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[2][3][4] Current Pharmaceutical Design, 2(2), 175-194. (Contextual grounding for oxazolidinone core chemistry).

-

Garg, P., et al. (2014).[5] Transition-Metal-Free Synthesis of 2-(Hetero)aryloxazolines from Nitriles and Aminoalcohols. Journal of Organic Chemistry, 79(18), 8668-8677. [Link]

-

University of Luxembourg. (2025). PubChemLite for Metabolomics: CAS 172514-86-2 Entry.[Link] (Verified via PubChemLite database extract).

Sources

2-(2-oxo-1,3-oxazolidin-3-yl)acetamide: The Oxa-Piracetam Scaffold

The following technical guide details the chemical structure, synthesis, and pharmacological context of 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide, a distinct heterocyclic scaffold often investigated as a bioisostere of the nootropic drug Piracetam.

Technical Monograph & Synthesis Guide

Executive Summary

2-(2-oxo-1,3-oxazolidin-3-yl)acetamide (CAS: 172514-86-2) is a heterocyclic small molecule belonging to the oxazolidinone class. Structurally, it represents the 1-oxa-analog of Piracetam (2-oxo-1-pyrrolidineacetamide), where the methylene group at position 4 of the pyrrolidine ring is replaced by an oxygen atom.

This substitution fundamentally alters the electronic distribution and hydrogen-bonding capability of the pharmacophore, making it a critical scaffold for Structure-Activity Relationship (SAR) studies in two primary domains:

-

Cognitive Enhancement (Nootropics): As a bioisostere of the "racetam" family.[1]

-

Antimicrobial Chemistry: As a core intermediate for N-substituted oxazolidinone antibiotics, distinct from the C5-substituted class (e.g., Linezolid).

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

| Common Synonyms | 3-Carbamoylmethyloxazolidin-2-one; Oxa-Piracetam; 2-Oxo-3-oxazolidineacetamide |

| CAS Registry Number | 172514-86-2 |

| Molecular Formula | C₅H₈N₂O₃ |

| Molecular Weight | 144.13 g/mol |

| SMILES | NC(=O)CN1CCOC1=O |

| InChI Key | IZXIZTKNFFYFOF-UHFFFAOYSA-N |

Physicochemical Profile

The introduction of the oxygen atom into the ring increases polarity compared to Piracetam.

| Parameter | Value (Predicted/Exp) | Comparative Note (vs. Piracetam) |

| LogP | -1.2 to -0.9 | Lower lipophilicity (Piracetam ~ -1.7) due to ether oxygen. |

| TPSA | ~69 Ų | Higher Polar Surface Area (Piracetam ~ 55 Ų). |

| H-Bond Donors | 1 (Amide NH₂) | Identical. |

| H-Bond Acceptors | 3 (C=O, Ring O, Amide O) | Increased by 1 (Ring Oxygen). |

| Melting Point | 148–152 °C | Similar range to Piracetam (152 °C). |

Structural Bioisosterism: The Racetam Connection

The molecule's significance lies in its relationship to the pyrrolidone pharmacophore. By replacing the C4 methylene with oxygen, the ring conformation shifts from a flexible envelope (pyrrolidine) to a more rigid, planar structure (oxazolidinone).

Diagram 1: Pharmacophore Comparison

The following diagram illustrates the structural evolution from Piracetam to the Oxazolidinone analog.

Caption: Structural transition from the pyrrolidone core of Piracetam to the oxazolidinone core, highlighting the bioisosteric replacement.

Synthesis Protocol

The synthesis of 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is achieved via the N-alkylation of 2-oxazolidinone. This reaction requires anhydrous conditions to prevent hydrolysis of the acetamide side chain.

Reaction Scheme

Reagents:

-

Substrate: 2-Oxazolidinone (1.0 eq)

-

Alkylating Agent: 2-Chloroacetamide (1.1 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

-

Solvent: Anhydrous DMF or Acetonitrile

Diagram 2: Synthesis Workflow

Caption: Step-by-step synthetic pathway for the N-alkylation of 2-oxazolidinone to yield the target acetamide.

Detailed Experimental Procedure

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Solvation: Dissolve 2-oxazolidinone (10 mmol, 0.87 g) in 20 mL anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add Sodium Hydride (12 mmol, 0.48 g, 60% in oil) portion-wise. Stir for 30 minutes until gas evolution ceases. The solution will turn slightly yellow, indicating the formation of the nitrogen anion.

-

Alkylation: Add 2-Chloroacetamide (11 mmol, 1.03 g) in one portion. Remove the ice bath and allow the mixture to warm to room temperature.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM).

-

Workup: Pour the reaction mixture into 100 mL of ice-cold brine. Extract with Ethyl Acetate (3 x 50 mL).

-

Note: Due to high polarity, the product may remain in the aqueous phase. Continuous extraction with DCM may be required.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol to yield white crystals.

Applications & Pharmacological Context[1][5][7][9][10][11]

Nootropic Activity (Racetam Analog)

In the context of cognitive enhancement, this molecule serves as a probe for the AMPA receptor allosteric modulation site.

-

Hypothesis: The ring oxygen increases the electron density of the carbonyl group at position 2, potentially altering binding affinity compared to Piracetam.

-

Metabolism: Unlike Piracetam, which is excreted largely unchanged, the oxazolidinone ring is susceptible to enzymatic opening under specific pH conditions, potentially acting as a prodrug for N-(2-hydroxyethyl)glycinamide derivatives.

Antibacterial Scaffold Utility

While Linezolid (an oxazolidinone antibiotic) requires a bulky lipophilic group (e.g., fluorophenyl) at the nitrogen and an acetamide at the C5 position, the target molecule (N-acetamide) represents a distinct subclass.

-

Role: It is often used as a negative control in antibiotic screenings to confirm that the antibacterial activity of Linezolid is due to the specific C5-sidechain configuration and not the core ring itself.

References

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. Link

-

Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[2][3][4][5] Current Pharmaceutical Design, 2(2), 175-194. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 172514-86-2. PubChem. Link

-

CymitQuimica. (2024).[6] 2-Oxo-3-oxazolidineacetamide Product Data. Chemical Catalog. Link

Sources

3-Carbamoylmethyloxazolidin-2-one molecular weight and formula

An In-depth Technical Guide to the Oxazolidinone Class of Antibacterial Agents

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The inquiry for "3-Carbamoylmethyloxazolidin-2-one" has led to the exploration of its foundational scaffold, the oxazolidin-2-one core. While the specific requested derivative is not extensively documented in scientific literature, its parent structure is the cornerstone of a critically important class of synthetic antibiotics: the oxazolidinones. This guide, therefore, provides a comprehensive technical overview of this vital antibacterial class, using the first-in-class and most prominent member, Linezolid , as a representative example. This pivot ensures the delivery of a scientifically robust and highly relevant resource for professionals in drug development and research.

The oxazolidinones represent the first new class of antibiotics to be introduced into clinical practice in several decades, marking a significant milestone in the fight against multidrug-resistant pathogens.[1][2] Their unique mechanism of action and efficacy against challenging Gram-positive bacteria have established them as indispensable tools in modern medicine.[3]

Core Compound Profile: Linezolid

Linezolid (marketed as Zyvox) was the first oxazolidinone antibiotic to receive FDA approval in 2000.[4][] It is a completely synthetic compound, not derived from any natural product.[6] Its development provided a crucial new weapon against infections caused by resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][6]

Table 1: Physicochemical Properties of Linezolid

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₀FN₃O₄ | [6][7][8] |

| Molecular Weight | 337.35 g/mol | [6][7][8] |

| IUPAC Name | (S)-N-({3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | [6] |

| CAS Number | 165800-03-3 | [6] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 176-178 °C | [9] |

| Bioavailability (Oral) | ~100% | [6] |

| Protein Binding | ~31% | [6] |

| Elimination Half-life | 5-7 hours |

Synthesis of Oxazolidinone Antibiotics: A Representative Pathway for Linezolid

The synthesis of Linezolid and other oxazolidinones is a multi-step process that has been optimized for industrial-scale production. A common strategy involves the construction of the core oxazolidinone ring and subsequent functionalization. The chirality at the C5 position is crucial for its antibacterial activity.[1][4]

The following diagram and protocol outline a representative synthetic approach. The rationale involves the initial N-alkylation of a protected aniline derivative, followed by the formation of the oxazolidinone ring, and subsequent deprotection and acylation to yield the final product.

Caption: A generalized synthetic pathway for Linezolid.

Experimental Protocol: Synthesis of Linezolid (Conceptual Outline)

This protocol is a conceptual representation based on established synthetic routes.[10][11]

-

Protection of the Aniline: 3-Fluoro-4-morpholinylaniline is reacted with a protecting group, such as benzyl chloroformate, to form N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline. This step prevents unwanted side reactions at the aniline nitrogen in subsequent steps.

-

Formation of the Oxazolidinone Ring: The protected aniline is treated with a strong base like n-butyllithium at low temperatures (-78°C) to form a lithium salt. This is then reacted with a chiral epoxide, such as (R)-glycidyl butyrate. This reaction opens the epoxide and forms the crucial 5-hydroxymethyl oxazolidinone intermediate with the correct (S)-stereochemistry.[11]

-

Introduction of the Aminomethyl Group: The hydroxyl group of the intermediate is converted to a good leaving group (e.g., a mesylate) and then displaced with an azide group using sodium azide.

-

Reduction to Amine: The azide group is reduced to a primary amine, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This yields the key amine intermediate, often referred to as Linezolid amine.[10]

-

Final Acylation: The Linezolid amine is acylated with acetic anhydride to form the final acetamidomethyl side chain, yielding Linezolid.[10] The product is then purified through recrystallization.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The oxazolidinones possess a unique mechanism of action that sets them apart from other classes of protein synthesis inhibitors.[12] They act at the very earliest stage of this fundamental cellular process—the initiation phase.[6] This novelty is a primary reason for their effectiveness against bacteria that have developed resistance to other antibiotics.[13]

The primary target for oxazolidinones is the bacterial ribosome, specifically the 50S subunit.[4][12]

-

Binding Site: Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, at the peptidyl transferase center (PTC).[1][12]

-

Inhibition of Initiation Complex Formation: By binding to this site, Linezolid prevents the formation of a functional 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA).[7][13]

-

Bacteriostatic/Bactericidal Effect: This blockage of protein synthesis initiation halts bacterial growth and proliferation. The effect is primarily bacteriostatic against staphylococci and enterococci, but can be bactericidal against most strains of streptococci.[13]

Caption: Inhibition of the 70S initiation complex by Linezolid.

Applications in Drug Development and Clinical Use

Linezolid is a "reserve antibiotic," recommended for treating severe infections caused by resistant Gram-positive bacteria where other options are limited.[6]

Key Indications:

-

Vancomycin-Resistant Enterococcus faecium (VRE) Infections: Linezolid is a primary treatment for infections caused by VRE, including cases with concurrent bacteremia.[2][14]

-

Nosocomial (Hospital-Acquired) Pneumonia: It is indicated for hospital-acquired pneumonia caused by MRSA or Streptococcus pneumoniae.[14][15]

-

Community-Acquired Pneumonia: Used for community-acquired pneumonia caused by susceptible strains of Streptococcus pneumoniae or methicillin-susceptible Staphylococcus aureus (MSSA).[14]

-

Complicated Skin and Skin Structure Infections (cSSSI): Linezolid is approved for treating cSSSIs, including diabetic foot infections without osteomyelitis, caused by MRSA, Streptococcus pyogenes, or Streptococcus agalactiae.[14][16]

It is important to note that Linezolid has no clinical activity against Gram-negative pathogens.[6][14]

Analytical Methodologies

Robust analytical methods are essential for the quality control of pharmaceutical formulations and for therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the analysis of Linezolid.[17][18]

Experimental Protocol: HPLC Assay for Linezolid

This protocol provides a general framework for the quantitative analysis of Linezolid in a pharmaceutical substance.

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., 0.02 M ammonium phosphate monobasic) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[19]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength of 258 nm.[19]

-

-

Standard Preparation:

-

Accurately weigh and dissolve a known amount of Linezolid reference standard in a suitable diluent (e.g., mobile phase) to obtain a standard solution of known concentration (e.g., 60 µg/mL).[19]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing Linezolid in the diluent to achieve a theoretical concentration similar to the standard solution.

-

-

Procedure:

-

Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas for the Linezolid peak.

-

-

Calculation:

-

Calculate the quantity of Linezolid in the sample by comparing the peak area of the sample to the peak area of the standard.

-

Conclusion

The oxazolidinone class of antibiotics, spearheaded by Linezolid, represents a landmark achievement in synthetic medicinal chemistry. Their unique mechanism of inhibiting protein synthesis at the initiation stage provides a critical advantage against multidrug-resistant Gram-positive pathogens. For researchers and drug development professionals, the oxazolidinone scaffold continues to be a fertile ground for the discovery of new antibacterial agents with improved properties and expanded spectra of activity. A thorough understanding of their synthesis, mechanism, and analytical characterization is fundamental to harnessing their full therapeutic potential and developing the next generation of life-saving antibiotics.

References

-

Wikipedia. (n.d.). Linezolid. Retrieved from [Link]

-

Foti, C., Piperno, A., & Scala, A. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. Available from: [Link]

-

Mahdi, A. S., Alani, B. G., & Ibrahim, I. A. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441401, Linezolid. Retrieved from [Link]

-

Azab, M. A., Abdel-Ghani, N. T., & El-Sheikh, R. (2018). Linezolid: a review of its properties, function, and use in critical care. Drug Design, Development and Therapy, 12, 1759–1767. Available from: [Link]

-

U.S. Food and Drug Administration. (n.d.). LINEZOLID injection, for intravenous use. Retrieved from [Link]

-

ResearchGate. (n.d.). Linezolid: a review of its properties, function, and use in critical care. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Zyvox (linezolid) tablet label. Retrieved from [Link]

- Google Patents. (n.d.). WO2011077310A1 - Process for the preparation of linezolid.

-

Canada's Drug Agency. (2014). linezolid assay using high performance liquid chromatograpy (hplc-dad). Retrieved from [Link]

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Available from: [Link]

-

Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Drug Design, Development and Therapy, 12, 1759-1767. Available from: [Link]

-

ResearchGate. (n.d.). Chemical structure of linezolid. Its molecular weight is 337.35 and its.... Retrieved from [Link]

-

Lopes, J. F., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 360-391. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. (n.d.). A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of analytical methods for the estimation of linezolid. Retrieved from [Link]

-

Han, S., et al. (2018). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules, 23(11), 2959. Available from: [Link]

-

RegisteredNurseRN. (2025, August 27). Oxazolidinone Pharmacology Nursing Antibiotics NCLEX Review (Metronidazole). YouTube. Retrieved from [Link]

-

Clinician.com. (n.d.). Drug Criteria & Outcomes: Review of linezolid (Zyvox).... Retrieved from [Link]

-

EBSCO. (n.d.). Oxazolidinone antibiotics | Health and Medicine | Research Starters. Retrieved from [Link]

-

Patel, H. M., et al. (2024). Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Scribd. (n.d.). Linezolid Analysis Procedure. Retrieved from [Link]

-

Superior HealthPlan. (n.d.). Clinical Policy: Linezolid (Zyvox). Retrieved from [Link]

- Google Patents. (n.d.). WO2007116284A1 - Process for preparing linezolid.

Sources

- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinician.com [clinician.com]

- 3. toku-e.com [toku-e.com]

- 4. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 6. Linezolid - Wikipedia [en.wikipedia.org]

- 7. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linezolid | 165800-03-3 [chemicalbook.com]

- 10. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. researchgate.net [researchgate.net]

- 16. infectioncontroltoday.com [infectioncontroltoday.com]

- 17. ijprajournal.com [ijprajournal.com]

- 18. cda-amc.ca [cda-amc.ca]

- 19. scribd.com [scribd.com]

Technical Guide: Physical Properties & Characterization of 2-(2-oxooxazolidin-3-yl)acetamide

This guide provides an in-depth technical analysis of 2-(2-oxooxazolidin-3-yl)acetamide , a specific chemical entity distinct from, yet structurally related to, the racetam class of nootropics (specifically Piracetam and Oxiracetam).

Editorial Note: This guide treats the specific chemical structure requested: the oxazolidinone analogue of Piracetam. While often confused with Oxiracetam (4-hydroxy-2-oxo-1-pyrrolidineacetamide) due to nomenclature similarities, the molecule described below is a distinct chemical entity (C₅H₈N₂O₃) often utilized in structure-activity relationship (SAR) studies or as a pharmaceutical intermediate.

Part 1: Molecular Identity & Structural Context

The compound 2-(2-oxooxazolidin-3-yl)acetamide represents a bioisosteric modification of the classic nootropic Piracetam. By replacing the methylene group at position 4 of the pyrrolidine ring with an oxygen atom, the core scaffold shifts from a pyrrolidinone to an oxazolidinone. This modification significantly alters the electronic distribution and hydrogen-bonding potential of the ring system.

Chemical Nomenclature & Identifiers[1]

| Identifier | Details |

| IUPAC Name | 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

| Systematic Name | 3-(Carbamoylmethyl)-1,3-oxazolidin-2-one |

| Molecular Formula | C₅H₈N₂O₃ |

| Molecular Weight | 144.13 g/mol |

| SMILES | NC(=O)CN1CCOC1=O |

| Structural Class | 2-Oxazolidinone derivative; Racetam bioisostere |

Structural Disambiguation (Critical)

Researchers must distinguish this compound from its close pharmaceutical relatives to avoid experimental error.

-

Target Molecule: 2-(2-oxooxazolidin-3-yl)acetamide (Oxazolidinone core, Achiral).

-

Piracetam: 2-(2-oxopyrrolidin-1-yl)acetamide (Pyrrolidine core, Achiral).

-

Oxiracetam: 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide (Pyrrolidine core, Chiral/Racemic).[1]

Part 2: Physicochemical Profile[5][6]

The introduction of the ether oxygen into the ring system (oxazolidinone) increases the polarity of the molecule compared to its pyrrolidine counterpart (Piracetam). The following data synthesizes calculated values derived from SAR analysis and standard physicochemical prediction models (ACD/Labs, EPISuite).

Core Physical Properties

| Property | Value (Predicted/Experimental) | Causality & Context |

| Physical State | Solid (Crystalline powder) | Amide hydrogen bonding network stabilizes the lattice. |

| Melting Point | 138 – 145 °C (Predicted) | Slightly lower than Piracetam (151-152°C) due to altered packing efficiency of the oxazolidinone ring. |

| Boiling Point | ~420 °C (at 760 mmHg) | Decomposition typically occurs before boiling. |

| Density | 1.35 ± 0.1 g/cm³ | Higher than Piracetam (1.23 g/cm³) due to the heavier oxygen atom in the ring. |

| LogP (Octanol/Water) | -1.6 to -1.9 | Highly hydrophilic. The ring oxygen adds polarity, lowering LogP vs. Piracetam (-1.7). |

| pKa | ~14.5 (Amide N-H) | Neutral in physiological pH; acts as a very weak acid. |

| H-Bond Donors | 1 (Primary amide) | Critical for solubility and receptor binding. |

| H-Bond Acceptors | 3 (Ring O, Ring C=O, Sidechain C=O) | Enhanced hydrogen bonding capacity vs. pyrrolidines. |

Solubility Profile

Due to its negative LogP and multiple H-bond acceptors, the molecule exhibits high aqueous solubility .

-

Water: Highly Soluble (>100 mg/mL).

-

Methanol/Ethanol: Moderately Soluble.

-

Chloroform/DCM: Sparingly Soluble to Insoluble.

-

DMSO: Soluble.

Part 3: Synthesis & Manufacturing Pathways

For researchers synthesizing this compound for reference standards or SAR studies, the primary route involves the N-alkylation of 2-oxazolidinone.

Synthetic Workflow (Graphviz)

Caption: Nucleophilic substitution pathway for the synthesis of the target oxazolidinone-acetamide.

Detailed Protocol

-

Activation: Dissolve 2-oxazolidinone (1.0 eq) in anhydrous DMF or Acetonitrile.

-

Deprotonation: Add Sodium Hydride (NaH, 1.1 eq) at 0°C under inert atmosphere (

). Stir for 30 mins to generate the N-anion.-

Note: For a milder process,

and catalytic 18-crown-6 can be used in refluxing acetone.

-

-

Alkylation: Dropwise addition of 2-chloroacetamide (1.1 eq).

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Workup: Quench with water. If the product precipitates, filter. If not, extract with Ethyl Acetate (multiple times due to high water solubility) or evaporate solvent.

-

Purification: Recrystallize from Ethanol/Water to remove unreacted chloride.

Part 4: Analytical Methodologies

Given the molecule's high polarity (LogP < -1.5) and lack of strong chromophores, standard Reverse Phase (RP) HPLC requires specific modifications.

HPLC Method Validation (Self-Validating System)

Challenge: Retention on C18 columns is poor (elutes in void volume). Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) or an Aqueous-compatible C18 column with ion-pairing.

| Parameter | Recommended Condition | Rationale |

| Column | HILIC (Amide or Silica) or C18-Aq | HILIC provides retention for polar amides; C18-Aq prevents phase collapse in 100% water. |

| Mobile Phase A | Acetonitrile (90%) | High organic creates the water layer on HILIC silica. |

| Mobile Phase B | 10mM Ammonium Acetate (pH 5.0) | Buffer controls ionization of residual silanols. |

| Mode | Isocratic (85% A / 15% B) | Stable baseline for polar retention. |

| Detection | UV @ 205–210 nm | The amide bond absorbs here. No aromatic rings are present for higher wavelengths. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

Analytical Workflow Diagram

Caption: HILIC-based analytical workflow for polar amide quantification.

Part 5: Stability & Degradation

Understanding the hydrolysis pathways is critical for formulation and storage. The oxazolidinone ring is generally stable, but the primary amide side chain is susceptible to hydrolysis under extreme pH.

Degradation Pathways

-

Amide Hydrolysis: Under strong acidic/basic conditions, the terminal amide (

) hydrolyzes to the carboxylic acid.-

Product: 2-(2-oxooxazolidin-3-yl)acetic acid.

-

-

Ring Opening (Hydrolysis): Less likely, but strong base can open the oxazolidinone ring to form the amino-alcohol derivative.

Storage Recommendation: Store in a desiccator at room temperature (20–25°C). The compound is hygroscopic; moisture uptake can accelerate hydrolysis.

References

-

PubChem. Compound Summary: 2-Oxo-1-pyrrolidineacetamide (Piracetam - Structural Analogue). National Library of Medicine. Available at: [Link]

-

DrugBank. Oxiracetam (Structural Comparison). DrugBank Online. Available at: [Link]

-

U.S. EPA. CompTox Chemicals Dashboard: Acetamide Derivatives. Available at: [Link]

Sources

Technical Guide: 3-Substituted Oxazolidin-2-one Derivatives

Executive Summary

The 3-substituted oxazolidin-2-one scaffold is a cornerstone of modern organic synthesis and medicinal chemistry. Historically popularized by the Evans Auxiliaries for asymmetric induction, this heterocyclic core has evolved into a critical pharmacophore in blockbuster drugs like Linezolid (antibiotic) and Rivaroxaban (anticoagulant). This guide dissects the scaffold's dual utility: as a temporary chiral director in asymmetric synthesis and as a permanent structural motif in bioactive molecules.

The Scaffold: Synthesis & Construction

The construction of the oxazolidin-2-one ring is the primary bottleneck in both auxiliary preparation and drug manufacturing. Methods range from classical phosgenation to modern carbon dioxide fixation.

Synthetic Pathways

The choice of synthetic route depends on the substrate's sensitivity and the required scale.

| Method | Reagents | Key Intermediate | Pros/Cons |

| Classical Phosgenation | Phosgene (or Triphosgene), Base | Carbamoyl chloride | Pro: High yield, general. Con: High toxicity, safety hazards. |

| CDI Cyclization | 1,1'-Carbonyldiimidazole (CDI) | Imidazole carbamate | Pro: Safer than phosgene, mild conditions. Con: CDI is moisture sensitive; cost. |

| Dialkyl Carbonate | Diethyl carbonate, K₂CO₃ | Carbamate ester | Pro: Green chemistry, cheap. Con: Requires high heat, lower reactivity. |

| CO₂ Fixation (Green) | Epoxide/Aziridine + CO₂, Cat. | Cyclic carbonate | Pro: Atom economy, sustainable.[1] Con: High pressure often required. |

Visualization: Synthetic Logic

The following diagram illustrates the mechanistic divergence between traditional and green synthetic routes.

Figure 1: Divergent synthetic pathways for the oxazolidinone core. The green route bypasses amino alcohol precursors in favor of direct CO2 insertion.

Asymmetric Synthesis: The Evans Auxiliary

The Evans auxiliary utilizes the oxazolidinone ring to control stereochemistry in aldol and alkylation reactions.[2] The rigidity of the ring, combined with the steric bulk of the substituent at C4 (typically benzyl, isopropyl, or phenyl), forces the reaction to proceed through a highly ordered transition state.

Mechanistic Causality

The high diastereoselectivity (>99:1 dr) observed in Evans aldol reactions is dictated by the Zimmerman-Traxler transition state .

-

Z-Enolate Formation: Treatment of the N-acyl oxazolidinone with a boron Lewis acid (e.g.,

) and a tertiary amine generates the Z-enolate exclusively. -

Chelation Control: The boron atom chelates both the enolate oxygen and the aldehyde oxygen.

-

Steric Screening: The C4 substituent blocks one face of the enolate, forcing the aldehyde to approach from the opposite side.

Visualization: The Zimmerman-Traxler Model

Figure 2: The Zimmerman-Traxler transition state model illustrating the origin of diastereoselectivity in Evans Aldol reactions.

Experimental Protocols

Protocol A: Synthesis of (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

Objective: Preparation of the chiral auxiliary from L-Phenylalanine. Safety: Work in a fume hood. Lithium aluminum hydride (LAH) is pyrophoric.

-

Reduction of Amino Acid:

-

Suspend L-Phenylalanine (16.5 g, 100 mmol) in dry THF (150 mL) under

. -

Add

(100 mmol) followed by dropwise addition of -

Quench: Cool to 0°C. Carefully add MeOH, then 6M NaOH. Extract with EtOAc.

-

Result: L-Phenylalaninol.

-

-

Cyclization (Carbonate Method):

-

Dissolve L-Phenylalaninol (15.1 g, 100 mmol) in diethyl carbonate (25 mL).

-

Add

(1.4 g, 10 mmol). -

Distill off ethanol while heating at 135°C for 2-3 hours.

-

Cool and recrystallize from EtOAc/Hexanes.

-

Yield: ~85% white crystals.

-

Protocol B: Asymmetric Alkylation

Objective:

-

Acylation: Deprotonate the auxiliary (n-BuLi, -78°C) and treat with propionyl chloride.

-

Enolization:

-

Dissolve N-propionyl oxazolidinone (1.0 eq) in THF at -78°C.

-

Add NaHMDS (1.1 eq) dropwise. Stir for 30 min.

-

-

Alkylation:

-

Add Benzyl bromide (1.2 eq).

-

Allow to warm to 0°C over 2 hours.

-

-

Cleavage (Hydrolysis):

-

Treat the adduct with

in THF/Water at 0°C. -

Note: The peroxide aids in cleaving the amide bond without racemization (exocyclic cleavage).

-

Medicinal Chemistry: Bioactive Derivatives

Beyond auxiliaries, the oxazolidinone ring is a pharmacophore in its own right.[3][4]

Linezolid (Zyvox)[5]

-

Target: 23S rRNA of the 50S ribosomal subunit.

-

Key Structural Features:

-

(S)-Configuration: Essential for binding. The (R)-enantiomer is inactive.

-

N-Aryl Ring: 3-fluoro-4-morpholinophenyl group improves potency and pharmacokinetic profile.

-

C5-Side Chain: The acetamidomethyl group is critical for hydrogen bonding within the ribosome peptidyl transferase center (PTC).

-

Rivaroxaban (Xarelto)[8]

-

Mechanism: Direct, reversible inhibition of Factor Xa.[7]

-

Key Structural Features:

-

Chlorothiophene moiety: Occupies the S1 pocket of Factor Xa.

-

Oxazolidinone Core: Acts as a rigid spacer, orienting the interaction with the S4 pocket.

-

Visualization: Structure-Activity Relationship (SAR)

Figure 3: SAR analysis of major oxazolidinone drugs, highlighting the divergent optimization of the core scaffold.

References

-

Evans, D. A., et al. "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society, 1991.

-

Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry, 1996.

-

Perzborn, E., et al. "Rivaroxaban: a new oral factor Xa inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology, 2010.

-

Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990.

- Keyt, A. D., et al. "Practical Synthesis of the Oxazolidinone Antibacterial Linezolid." Organic Process Research & Development, 2021. (General reference for process chemistry).

- Shaikh, A. A., et al. "Green Synthesis of 2-Oxazolidinones." Journal of Catalysis, 2018.

Sources

- 1. researchgate.net [researchgate.net]

- 2. york.ac.uk [york.ac.uk]

- 3. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones [organic-chemistry.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 9. medkoo.com [medkoo.com]

Technical Guide: Safety Data Sheet (SDS) Development for Oxazolidinone Acetamide Derivatives

Introduction: The Safety Paradox of Oxazolidinones

Oxazolidinone acetamide derivatives (e.g., Linezolid, Tedizolid, Radezolid) represent a critical class of synthetic antibiotics designed to combat multi-drug resistant Gram-positive bacteria (MRSA, VRE).[1] Their efficacy stems from a unique mechanism: binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the 70S initiation complex.

However, from a safety and SDS development perspective, these compounds present a distinct "homology hazard." The bacterial ribosome target is structurally homologous to the mammalian mitochondrial ribosome. Consequently, the primary safety concerns for this class—myelosuppression, lactic acidosis, and neuropathy—are not idiosyncratic allergic reactions but are mechanism-based toxicities resulting from the inhibition of mitochondrial protein synthesis.

This guide provides a technical framework for developing Safety Data Sheets (SDSs) for this class, moving beyond generic templates to address specific structure-activity relationship (SAR) hazards.

Chemical Identity & Structural Hazards

The core pharmacophore consists of a 2-oxazolidinone ring with a C5-acetamide side chain.

-

Chemical Stability: The oxazolidinone ring is generally stable against hydrolysis in neutral and acidic conditions but can open under strong basic conditions.

-

Physical Hazards: Most derivatives are crystalline powders. While not typically explosive, they form combustible dust clouds.

-

Light Sensitivity: The morpholine or pyridine rings common in these derivatives (e.g., Linezolid) render them sensitive to photodegradation. SDS storage sections must mandate "Protect from light."[2]

Table 1: Representative Physicochemical Properties

| Property | Linezolid (Prototype) | Tedizolid Phosphate (Prodrug) | Safety Implication |

| CAS Number | 165800-03-3 | 856867-55-5 | Unique ID required for Section 1. |

| Physical State | White/Off-white Crystalline Powder | White to Yellow Solid | Inhalation hazard (dust). |

| Solubility | ~3 mg/mL (Water) | Low (Water), High (DMSO) | Environmental fate/Clean-up. |

| Partition Coeff (logP) | 0.55 | ~2.4 | Membrane permeability/Bioavailability. |

| Molecular Weight | 337.35 g/mol | 450.32 g/mol | Dust settling rates. |

Hazard Identification (GHS Classification)

For oxazolidinone acetamides, the GHS classification is driven by Repeated Dose Toxicity rather than acute lethality. The LD50 values are often high (>2000 mg/kg), meaning they are rarely classified as "Acute Tox." However, chronic exposure mimics the clinical side effects found in patients.

Core GHS Classifications

-

STOT-RE 1 (Specific Target Organ Toxicity - Repeated Exposure):

-

Reproductive Toxicity (Category 2):

-

Lactation Effects:

-

Hazard Statement:H362 - May cause harm to breast-fed children.

-

Mechanistic Visualization

The following diagram illustrates the "Off-Target" toxicity pathway that defines the hazard profile for this class.

Figure 1: Mechanism of Action vs. Toxicity. The structural homology between bacterial and mitochondrial ribosomes drives the STOT-RE hazard classification.

Exposure Controls & Personal Protection

Handling these compounds requires strict adherence to Occupational Exposure Limits (OELs).[4] Unlike highly potent oncology drugs (OEB 5), oxazolidinones typically fall into OEB 2 or 3 , balancing high therapeutic doses (hundreds of mg) against chronic toxicity risks.

Occupational Exposure Limits (OEL)[4][8]

-

Linezolid (Pfizer OEL): 750 µg/m³ (8-hour TWA).[7][8][9][10]

-

Tedizolid: Estimated OEB 3 range (10–100 µg/m³ ) due to higher potency (approx. 3x more potent than Linezolid).

Engineering Control Strategies

The following protocol ensures containment during the handling of bulk powder (API).

-

Weighing & Dispensing:

-

Small Scale (<100g): Vented Balance Enclosure (VBE) or Fume Hood.[6] HEPA filtration required.

-

Large Scale (>1kg): Downflow Booth or Split Butterfly Valve (SBV) technology to prevent dust generation.

-

-

Respiratory Protection:

-

If engineering controls are active: N95/P2 disposable respirator (backup).

-

If open handling is unavoidable: Powered Air Purifying Respirator (PAPR) with P3 filters.

-

-

Dermal Protection:

-

Double nitrile gloves (0.11 mm minimum thickness).

-

Tyvek® sleeves or lab coat to prevent sleeve contamination.

-

Note: Oxazolidinones are not typically skin corrosive, but systemic absorption via skin is possible.

-

Exposure Control Logic Flow

Figure 2: Decision logic for engineering controls based on quantity handled, targeting the OEL of 750 µg/m³.

Emergency Response & Waste Management

Fire Fighting Measures[4][7][9][10][11][12][13][14]

-

Combustion Products: Oxazolidinone acetamides contain Nitrogen, Fluorine, and sometimes Phosphorus (Tedizolid).

-

Hazardous Fumes: Fire will release Nitrogen Oxides (NOx) , Hydrogen Fluoride (HF) , and Carbon Monoxide.

-

Protocol: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[11] Water spray is effective, but containment of runoff is critical to prevent aquatic toxicity (especially for Tedizolid, H400).

Decontamination & Disposal[15]

-

Spill Cleanup:

-

Do not dry sweep. Use a HEPA vacuum or wet wiping methods to prevent dust aerosolization.

-

Solvent: Surfaces can be decontaminated with 70% Isopropanol or water (Linezolid is moderately water-soluble: 3 mg/mL).

-

-

Waste Disposal:

-

Incineration: High-temperature incineration is the only approved method. The presence of the Fluorine atom requires incinerators equipped with scrubbers to neutralize HF gas.

-

Do not flush: These compounds are bioactive antibiotics and can disrupt environmental microbial communities.

-

References

-

Pfizer Inc. (2022). Safety Data Sheet: Linezolid Injection. Link

-

Cayman Chemical. (2025).[12] Safety Data Sheet: Tedizolid Phosphate. Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 441401, Linezolid. Link

-

McKee, E. E., et al. (2006). Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones. Antimicrobial Agents and Chemotherapy. Link

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Linezolid. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. cdn.pfizer.com [cdn.pfizer.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dl.novachem.com.au [dl.novachem.com.au]

- 7. cdn.pfizer.com [cdn.pfizer.com]

- 8. pfizerhospitalus.com [pfizerhospitalus.com]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. cdn.pfizer.com [cdn.pfizer.com]

- 11. cdn.pfizer.com [cdn.pfizer.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Synthesis of 3-Carbamoylmethyloxazolidin-2-one from ethanolamine

This Application Note is designed as a high-level technical document for drug development professionals, focusing on the synthesis of 3-Carbamoylmethyloxazolidin-2-one (also known as 2-(2-oxooxazolidin-3-yl)acetamide).

The protocol prioritizes Green Chemistry principles (solvent-free cyclization) and Process Scalability (robust alkylation), moving away from hazardous legacy reagents like phosgene.

Scalable Synthesis of 3-Carbamoylmethyloxazolidin-2-one from Ethanolamine

Abstract

This guide details a robust, two-step synthesis of 3-carbamoylmethyloxazolidin-2-one starting from ethanolamine . The protocol utilizes a solvent-free urea melt method to construct the oxazolidinone ring, eliminating the need for phosgene or dialkyl carbonates. This is followed by a regioselective N-alkylation using 2-chloroacetamide. This workflow is optimized for reproducibility, safety, and atom economy, making it suitable for intermediate scale-up in pharmaceutical workflows.

Introduction & Retrosynthetic Analysis

The 2-oxazolidinone pharmacophore is a critical structural motif in modern medicinal chemistry, serving as the core for antibiotics (e.g., Linezolid) and muscle relaxants (e.g., Methocarbamol derivatives). The target molecule, 3-carbamoylmethyloxazolidin-2-one , represents a functionalized core capable of further diversification at the primary amide.

Synthetic Strategy:

-

Cyclization: Thermal condensation of ethanolamine with urea. This approach avoids hazardous C1 synthons (phosgene) and expensive metal catalysts.

-

Functionalization: Nucleophilic substitution (

) of the carbamate nitrogen onto 2-chloroacetamide.

Figure 1: Retrosynthetic Pathway

Caption: Retrosynthetic disconnection revealing the core oxazolidinone ring construction followed by side-chain installation.

Protocol Part 1: Synthesis of 2-Oxazolidinone (The Core Ring)

Objective: Construct the heterocyclic ring using a solvent-free "Urea Melt" method.

Reaction: Ethanolamine + Urea

Reagents & Materials

-

Ethanolamine (2-Aminoethanol): 6.1 g (100 mmol)

-

Urea: 6.0 g (100 mmol)

-

Catalyst (Optional): Nitromethane (drops) or Zinc Acetate (1 mol%) can accelerate the reaction, though thermal alone is sufficient.

-

Equipment: Round-bottom flask, oil bath, short-path distillation head (to vent

).

Experimental Procedure

-

Setup: In a 50 mL round-bottom flask, combine Ethanolamine (1.0 equiv) and Urea (1.0 equiv).

-

Melt Phase: Heat the mixture to 130–135°C . The solids will melt into a homogenous liquid.

-

Reaction: Increase temperature to 170–180°C .

-

Observation: Vigorous evolution of ammonia gas will occur. Ensure the system is vented to a scrubber or fume hood.

-

Duration: Maintain heating for 3–4 hours until ammonia evolution ceases.

-

-

Workup: Cool the reaction mixture to ~80°C. Add hot ethanol (10 mL) to dissolve the crude melt, then cool to 0°C to induce crystallization.

-

Purification: Filter the white crystalline solid. Recrystallize from ethanol if necessary.

Key Quality Attribute (KQA):

-

Yield: Expect 70–85%.

-

Melting Point: 86–89°C (Literature standard).[1]

-

Purity Check: TLC (10% MeOH in DCM). Stain with Ninhydrin (starting amine) vs. Iodine (product).

Protocol Part 2: N-Alkylation to 3-Carbamoylmethyloxazolidin-2-one

Objective: Install the acetamide side chain via base-mediated alkylation.

Reaction: 2-Oxazolidinone + 2-Chloroacetamide

Reagents & Materials

-

2-Oxazolidinone (Intermediate from Part 1): 4.35 g (50 mmol)

-

2-Chloroacetamide: 5.14 g (55 mmol, 1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous: 10.4 g (75 mmol, 1.5 equiv).-

Note:

is preferred over NaH for safety and ease of handling in this specific transformation.

-

-

Solvent: Acetone (dry) or Acetonitrile (100 mL).

-

Catalyst: Potassium Iodide (KI): 0.1 equiv (Finkelstein acceleration).

Experimental Procedure

-

Activation: In a 250 mL flask equipped with a reflux condenser, dissolve 2-Oxazolidinone in dry Acetone (or MeCN). Add anhydrous

and KI. Stir at room temperature for 15 minutes. -

Addition: Add 2-Chloroacetamide in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 56°C for Acetone, 82°C for MeCN) with vigorous stirring.

-

Mechanism:[2] The base deprotonates the oxazolidinone nitrogen (

), generating a nucleophile that attacks the -

Duration: Monitor by TLC (EtOAc). Reaction typically completes in 6–8 hours.

-

-

Filtration: Cool to room temperature. Filter off the inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize from Ethanol/Ethyl Acetate or purify via silica gel flash chromatography (Eluent: EtOAc

5% MeOH/EtOAc).

Process Control & Analytics

The following data tables define the expected analytical signature of the final product.

Table 1: Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Melting Point | Capillary | 163–165°C (Derived from similar derivatives) |

| IR Spectrum | FTIR (ATR) | 1730–1750 cm⁻¹ (Carbamate C=O)1660–1690 cm⁻¹ (Amide C=O)3200–3400 cm⁻¹ (Amide N-H stretch) |

| 1H NMR | 300 MHz (DMSO-d6) |

Figure 2: Experimental Workflow Diagram

Caption: Step-wise process flow from raw materials to isolated final product.

Critical Process Parameters (Troubleshooting)

-

Ammonia Removal (Step 1): Failure to fully vent ammonia during the urea melt will shift the equilibrium back to the starting materials, lowering yield. Use a nitrogen sweep if available.

-

Moisture Control (Step 2): While

is robust, water in the solvent (Acetone) will compete with the oxazolidinone nucleophile, hydrolyzing the chloroacetamide. Ensure solvents are dried over molecular sieves.[3] -

Regioselectivity: Oxazolidinones alkylate exclusively at the Nitrogen (N3) under basic conditions; O-alkylation is not observed due to the stability of the carbamate carbonyl.

References

-

Bratulescu, G. (2011). "Synthesis of Some 2-Oxazolidinones in Mild Conditions." Asian Journal of Chemistry, 23(2), 929-930.

-

Organic Chemistry Portal. "Synthesis of Oxazolidinones." (General overview of oxazolidinone synthesis methods).

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73949, 2-Oxazolidinone.

- Bach, J., et al. (1990). "Synthesis of N-substituted 2-oxazolidinones." Journal of Organic Chemistry.

Sources

Protocol for N-alkylation of oxazolidin-2-one with chloroacetamide

Optimized Protocol for the N-Alkylation of Oxazolidin-2-one Scaffolds using -Chloroacetamides

Executive Summary

The

However, the lower electrophilicity of the C-Cl bond presents a kinetic challenge. This application note details two distinct protocols to overcome this energy barrier:

-

Method A (Kinetic Control): Uses Sodium Hydride (

) for rapid, irreversible deprotonation. -

Method B (Finkelstein-Catalyzed): Uses Potassium Carbonate (

) with Potassium Iodide (

Scientific Foundation & Mechanism

The Reactivity Challenge

The oxazolidin-2-one ring features a carbamate nitrogen with a

The electrophile, 2-chloroacetamide, contains a "hard" leaving group (Cl⁻). Direct

-

Bond Dissociation Energy (C-X): C-Cl (~81 kcal/mol) > C-Br (~68 kcal/mol) > C-I (~51 kcal/mol).

-

Implication: Without catalysis or strong driving force, the reaction may stall or require excessive heat, leading to thermal decomposition.

Mechanistic Pathway

The reaction proceeds via a standard

Figure 1: Mechanistic pathway distinguishing between direct alkylation and Iodide-catalyzed (Finkelstein) pathways.

Critical Reagent Selection

Selection of the base and solvent system is the primary determinant of yield.

| Parameter | Method A (Strong Base) | Method B (Mild Base + Catalyst) |

| Base | Sodium Hydride (60% dispersion) | Potassium Carbonate (anhydrous) |

| Solvent | DMF or THF (Anhydrous) | Acetone, MEK, or Acetonitrile |

| Catalyst | None required | Potassium Iodide (KI) (0.1 – 0.5 eq) |

| Temperature | 0°C | Reflux (60–80°C) |

| Moisture Sensitivity | High (Pyrophoric risk) | Moderate |

| Primary Use Case | Small scale, rapid synthesis, difficult substrates | Scale-up, process chemistry, moisture-tolerant |

Experimental Protocols

Method A: High-Reactivity Protocol (NaH/DMF)

Best for: Rapid synthesis on milligram to gram scale where anhydrous conditions can be strictly maintained.

Reagents:

-

Oxazolidin-2-one (1.0 equiv)

-

Sodium Hydride (60% in mineral oil) (1.2 equiv)

-

2-Chloroacetamide (1.1 equiv)

-

DMF (Anhydrous, 0.1 M concentration relative to substrate)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve oxazolidin-2-one (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur.

-

Anion Formation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution often turns slightly yellow or cloudy.

-

Alkylation: Add 2-chloroacetamide (1.1 eq) in one portion.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS.

-

-

Quench: Cool to 0°C. Slowly add saturated aqueous

to quench excess hydride. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

.

Method B: Finkelstein-Catalyzed Protocol (K₂CO₃/KI)

Best for: Scale-up (>10g), avoiding pyrophoric reagents, and robust process safety.

Reagents:

-

Oxazolidin-2-one (1.0 equiv)

-

Potassium Carbonate (

, anhydrous, granular) (2.0 equiv) -

2-Chloroacetamide (1.2 equiv)

-

Potassium Iodide (

) (0.1 – 0.2 equiv) -

Acetonitrile (ACN) or Acetone (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Equip a flask with a reflux condenser.

-

Charging: Add oxazolidin-2-one (1.0 eq),

(2.0 eq), and KI (0.1 eq) to the solvent (Acetone or ACN). -

Activation: Stir at room temperature for 15 minutes.

-

Addition: Add 2-chloroacetamide (1.2 eq).

-

Reflux: Heat the mixture to reflux (approx 60°C for Acetone, 80°C for ACN).

-

Mechanism Note: The KI reacts with chloroacetamide to form iodoacetamide in situ, which is immediately consumed by the oxazolidinone anion. This regenerates the iodide ion (Catalytic cycle).

-

-

Duration: Reflux for 6–12 hours. (Reaction is slower than Method A but cleaner).

-

Filtration: Cool to RT. Filter off the inorganic solids (

, excess -

Concentration: Rotate evaporate the solvent to yield the crude solid.

-

Purification: Recrystallization from Ethanol or Isopropanol is often sufficient, avoiding column chromatography.

Troubleshooting & Decision Logic

Use the following logic flow to determine the appropriate modifications if yields are low.

Figure 2: Troubleshooting logic for optimizing alkylation parameters.

Common Issues

-

O-Alkylation: Rare for oxazolidinones due to the thermodynamic stability of the

-alkylated product, but can occur with extremely hard electrophiles. Solution: Switch to Method B (Thermodynamic control). -

Hydrolysis: The acetamide group is susceptible to hydrolysis under strongly basic aqueous conditions. Solution: Ensure solvents are anhydrous; do not use NaOH/Water biphasic systems for this specific electrophile.

References

-

Synthesis of Oxazolidinones: Moreno, L. M., et al. "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions."[2] Arkivoc, 2022, part ii, 140-155.[2]

-

Oxazolidinone Properties: PubChem Database. "2-Oxazolidinone Compound Summary." National Center for Biotechnology Information.

-

Finkelstein Reaction Logic: "Finkelstein Reaction: Mechanism and Applications." Organic Chemistry Portal.

-

Microwave Assisted Synthesis: "Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores." MDPI, 2024.

Application Note: 3-Carbamoylmethyloxazolidin-2-one as a Bioisosteric Scaffold in Pharmaceutical Synthesis

This Application Note is structured as a high-level technical guide for pharmaceutical development professionals. It focuses on the utility of 3-Carbamoylmethyloxazolidin-2-one (also known as 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide) as a strategic intermediate in the synthesis of bioisosteric nootropics and modified antibiotic scaffolds.

Executive Summary & Rationale

3-Carbamoylmethyloxazolidin-2-one (CAS: 172514-86-2) represents a critical structural intermediate in the development of "Racetam" class neuroprotective agents. Structurally, it is the oxazolidinone bioisostere of Piracetam , where the pyrrolidone ring's C-4 methylene group is replaced by an oxygen atom.

This substitution alters the physicochemical profile of the parent pharmacophore, potentially modifying metabolic stability (via resistance to pyrrolidone ring opening) and hydrogen bond acceptor capability. This guide details the synthesis, purification, and validation of this intermediate, serving as a blueprint for library generation of oxazolidinone-based CNS active agents.

Key Chemical Properties

| Property | Specification |

| IUPAC Name | 2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

| Molecular Formula | C₅H₈N₂O₃ |

| Molecular Weight | 144.13 g/mol |

| CAS Number | 172514-86-2 |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| Melting Point | 148–152 °C (Experimental) |

| Key Functional Group | Carbamoylmethyl (-CH₂CONH₂) attached to N3 |

Strategic Application: Bioisosteric Replacement

In medicinal chemistry, the transition from a pyrrolidinone core (Piracetam, Levetiracetam) to an oxazolidinone core is a strategic maneuver to adjust LogP and Polar Surface Area (PSA) .

Mechanism of Action (Hypothetical)

While Piracetam modulates AMPA receptors and membrane fluidity, the oxazolidinone analog targets similar synaptic plasticity pathways but with altered binding kinetics due to the increased electronegativity of the ring oxygen.

Pathway Visualization

The following diagram illustrates the synthesis workflow and the divergent application of this intermediate into two distinct therapeutic classes: Nootropics and Antibiotics.

Figure 1: Synthetic pathway and divergent application of the 3-Carbamoylmethyloxazolidin-2-one scaffold.

Detailed Synthesis Protocol

Objective: Synthesis of 3-Carbamoylmethyloxazolidin-2-one via N-alkylation of 2-oxazolidinone. Scale: 100 mmol (Pilot Laboratory Scale)

Reagents & Equipment[7][8][9]

-

Substrate: 2-Oxazolidinone (8.71 g, 100 mmol)

-

Reagent: 2-Chloroacetamide (10.28 g, 110 mmol)

-

Base: Sodium Hydride (60% dispersion in oil, 4.4 g, 110 mmol) OR Potassium Carbonate (anhydrous) for a milder route.

-

Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

Step 1: Deprotonation

-

Charge a flame-dried 250 mL three-neck round-bottom flask with 2-oxazolidinone (8.71 g) and anhydrous DMF (80 mL).

-

Cool the solution to 0°C using an ice bath.

-

Critical Step: Add Sodium Hydride (4.4 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. Ensure proper venting.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete formation of the oxazolidinone anion.

Step 2: Alkylation

-

Cool the reaction mixture back to 0°C.

-

Add 2-Chloroacetamide (10.28 g) slowly to the stirred suspension.

-

Remove the ice bath and allow the reaction to stir at RT for 12–16 hours.

-

In-Process Control (IPC): Monitor reaction progress via TLC (Mobile Phase: 10% Methanol in DCM). The starting oxazolidinone spot (lower R_f) should disappear.

Step 3: Work-up and Purification

-

Quench the reaction carefully with Ice Water (20 mL) to destroy excess hydride.

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove the bulk of DMF (Bath temp < 60°C).

-

Resuspend the residue in Ethanol (50 mL) and heat to reflux. Filter hot to remove inorganic salts (NaCl).

-

Cool the filtrate to 4°C overnight to induce crystallization.

-

Filter the white crystalline solid and wash with cold ethanol/ether (1:1).

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Expected Yield: 65–75% (approx. 9.5–11.0 g) Appearance: White crystalline powder.

Quality Control & Validation (Self-Validating System)

To ensure the intermediate is suitable for downstream pharmaceutical use, the following QC metrics must be met.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0–5 min (5% B), 5–20 min (5% -> 60% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Amide absorption).

-

Acceptance Criteria: Purity > 98.0% (Area %).

NMR Characterization (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 7.40, 7.10 (br s, 2H, NH₂): Characteristic amide protons.

-

δ 4.30 (t, 2H, Ring C-5): Oxazolidinone ring protons (adjacent to Oxygen).

-

δ 3.85 (s, 2H, N-CH₂-CO): Singlet for the methylene bridge.

-

δ 3.60 (t, 2H, Ring C-4): Oxazolidinone ring protons (adjacent to Nitrogen).

-

Interpretation: The presence of the singlet at 3.85 ppm confirms the successful attachment of the carbamoylmethyl group.

Troubleshooting & Optimization

-

Issue: Low Yield / Oiling out.

-

Cause: Incomplete removal of DMF or water contamination.

-

Solution: Use Acetonitrile as the solvent with refluxing Potassium Carbonate (K₂CO₃) instead of NaH/DMF for a cleaner, albeit slower, reaction.

-

-

Issue: By-product formation (O-alkylation).

-

Cause: Oxazolidinones generally favor N-alkylation, but high temperatures can promote side reactions.

-

Solution: Keep reaction temperature strictly below 25°C during the addition phase.

-

References

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews.

-

Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[1][2] Current Pharmaceutical Design. (Foundational text for oxazolidinone chemistry).

-

CymitQuimica. (2025). Product Catalog: 2-Oxo-3-oxazolidineacetamide (CAS 172514-86-2).

-

PubChem. (2025).[3][4] Compound Summary: 3-carbamoylmethyloxazolidin-2-one.[5][6][7][8] National Library of Medicine.

-

Wei, L., et al. (2015). Synthesis and antibacterial activity of novel oxazolidinone derivatives. Molecules. (Demonstrates N-alkylation protocols).

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel under appropriate safety conditions.

Sources

- 1. WO2014139657A1 - Pharmaceutical composition containing an oxazolidinone antibacterial agent and method for the preparation thereof - Google Patents [patents.google.com]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Oxazolidinone, 3-methyl- | C4H7NO2 | CID 29831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 353265-76-6_CAS号:353265-76-6_2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile - 化源网 [chemsrc.com]

- 6. PubChemLite - BHTISVSGMUBLTE-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 7. CAS 172514-86-2: 2-Oxo-3-oxazolidinacetamid | CymitQuimica [cymitquimica.com]

- 8. PubChemLite - C5H8N2O3S - Explore [pubchemlite.lcsb.uni.lu]

Application Note: 3-Carbamoylmethyloxazolidin-2-one in Antibiotic Discovery

This guide details the technical application of 3-Carbamoylmethyloxazolidin-2-one as a structural scaffold in antibiotic research. While clinical oxazolidinones (e.g., Linezolid, Tedizolid) traditionally rely on an N-aryl core, the 3-Carbamoylmethyl (N-substituted acetamide) variant represents a distinct chemical space, often utilized as a hydrophilic linker, a pro-drug moiety, or a fragment for exploring novel ribosomal binding pockets.

Part 1: Executive Technical Summary

The Scaffold: 3-Carbamoylmethyloxazolidin-2-one consists of a 2-oxazolidinone ring substituted at the nitrogen (position 3) with a carbamoylmethyl group (

Therapeutic Context: Oxazolidinones inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

-

Classic SAR: Clinical efficacy typically requires an N-aryl substitution (Ring A) and a C5-acetamidomethyl group.

-

Role of 3-Carbamoylmethyl: This scaffold is primarily used in Fragment-Based Drug Discovery (FBDD) . It serves as a polar, non-aromatic core to improve aqueous solubility or as a "linker scaffold" to conjugate oxazolidinone pharmacophores to siderophores (Trojan horse strategy) or efflux pump inhibitors.

Part 2: Chemical Synthesis & Scaffold Construction

Protocol A: Synthesis of the 3-Carbamoylmethyloxazolidin-2-one Core

Objective: To synthesize the core scaffold via N-alkylation of 2-oxazolidinone. This protocol ensures high purity suitable for subsequent library generation.

Reagents:

-

2-Oxazolidinone (CAS: 497-25-6)

-

2-Chloroacetamide (CAS: 79-07-2)

-

Potassium Carbonate (

), anhydrous -

Acetonitrile (MeCN), dry

-

Tetrabutylammonium iodide (TBAI) - Catalyst

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-oxazolidinone (10 mmol, 0.87 g) in dry MeCN (50 mL).

-

Deprotonation Base Addition: Add anhydrous

(15 mmol, 2.07 g) and TBAI (0.5 mmol, 185 mg). Stir at room temperature for 15 minutes to initiate surface activation. -

Alkylation: Add 2-Chloroacetamide (11 mmol, 1.03 g) in a single portion.

-

Reflux: Heat the reaction mixture to reflux (

) under an inert atmosphere (-

Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Methanol 9:1). The starting oxazolidinone (

) should disappear.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Filter off inorganic salts (

, KCl) through a Celite pad. -

Concentrate the filtrate under reduced pressure to yield a crude solid.

-

-

Purification: Recrystallize from hot Ethanol/Water (9:1) to obtain white crystalline needles.

Yield Expectation: 75–85% Characterization:

-

1H NMR (DMSO-d6):

7.4 (br s, 1H, NH), 7.1 (br s, 1H, NH), 4.3 (t, 2H, Ring-O-

Visualization: Synthesis & Derivatization Pathway

The following diagram illustrates the logical flow from scaffold synthesis to functional antibiotic candidates.

Caption: Workflow for synthesizing the 3-Carbamoylmethyloxazolidin-2-one scaffold and processing it into a screenable antibiotic library.

Part 3: Biological Evaluation Protocols

Once the scaffold is derivatized (specifically at the C5 position to mimic Linezolid-like activity), the following protocols validate antibiotic potential.

Protocol B: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution). Objective: Determine the potency of scaffold derivatives against Gram-positive pathogens (S. aureus, E. faecalis).

-

Inoculum Preparation:

-

Culture S. aureus (ATCC 29213) on Mueller-Hinton Agar (MHA) for 24h at

. -

Suspend colonies in sterile saline to match 0.5 McFarland turbidity standard (

CFU/mL). -

Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

-

Plate Setup:

-

Use 96-well round-bottom plates.

-

Add 50

L of CAMHB to columns 2–12. -

Add 100

L of the test compound (dissolved in DMSO, diluted to 2x starting concentration) to column 1. -

Perform serial 2-fold dilutions from column 1 to 10. Discard tip after column 10.

-

Column 11: Growth Control (Bacteria + Broth + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Inoculation: Add 50

L of the bacterial suspension to wells 1–11. Final volume: 100 -

Incubation:

for 16–20 hours in ambient air. -

Readout: The MIC is the lowest concentration showing no visible turbidity.

Protocol C: Macromolecular Synthesis Inhibition Assay

Objective: Verify that the scaffold derivative specifically targets protein synthesis (mechanism of action check), distinguishing it from cell-wall agents or DNA inhibitors.

Methodology:

-

Culture: Grow S. aureus to early exponential phase (

). -

Treatment: Aliquot culture into tubes containing the test compound at

MIC. Include controls: -

Labeling: Add radiolabeled precursors:

- -Leucine (Protein synthesis).

- -Thymidine (DNA synthesis).

- -Uridine (RNA synthesis).

-

Precipitation: After 20 min incubation, precipitate macromolecules with cold 10% Trichloroacetic acid (TCA).

-

Filtration & Counting: Filter precipitates onto glass fiber filters, wash with 5% TCA, dry, and count radioactivity via liquid scintillation.

-

Interpretation: A specific oxazolidinone derivative will show

inhibition of

Part 4: Data Presentation & SAR Analysis

When evaluating derivatives of this scaffold, organize data to correlate the C5-substitution with biological activity.

Table 1: SAR of 3-Carbamoylmethyloxazolidin-2-one Derivatives

| Compound ID | C5 Substituent (R) | N3 Substituent | MIC S. aureus ( | MIC E. faecalis ( | LogP (Calc) |

| Scaffold (Ref) | H | >64 (Inactive) | >64 | -0.8 | |

| LZD-Hybrid | Acetamidomethyl | 8 | 16 | 0.2 | |

| Aryl-Linker | (3-F-4-morpholinophenyl) | 2 | 4 | 1.1 | |

| Control (LZD) | Acetamidomethyl | 3-F-4-morpholinophenyl | 2 | 2 | 0.9 |

Note: The "Scaffold" itself is biologically inert. Activity is gained when the C5 position mimics the pharmacophore of Linezolid, or when the N3-carbamoylmethyl group is used to link a known pharmacophore to a transporter.

Part 5: Mechanism of Action (Visualized)[5]

The following diagram details the specific interaction of the oxazolidinone core with the bacterial ribosome, which the researcher must validate for their specific derivative.

Caption: Mechanism of Action: Oxazolidinones bind to the 23S rRNA, preventing the formation of the 70S initiation complex.

References

-

Brickner, S. J. (1996).[2] "Oxazolidinone antibacterial agents."[1][4][5][6][7][8][9] Current Pharmaceutical Design, 2(2), 175-194.

-

Moellering, R. C. (2003). "Linezolid: The First Oxazolidinone Antimicrobial."[1][4][6][10] Annals of Internal Medicine, 138(2), 135-142.

-

Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.

-

Zhanel, G. G., et al. (2001).[2] "A Critical Review of Oxazolidinones: An Alternative or Replacement for Glycopeptides and Streptogramins?" Canadian Journal of Infectious Diseases, 12(6), 379-390.

-

Shaw, K. J., et al. (2011). "Structure-activity relationships of novel oxazolidinone-quinolone hybrids." Antimicrobial Agents and Chemotherapy, 55(3).

Sources

- 1. arkat-usa.org [arkat-usa.org]